molecular formula C9H11BO2 B3263351 2-Allylphenylboronic acid CAS No. 372193-58-3

2-Allylphenylboronic acid

Cat. No. B3263351
CAS RN: 372193-58-3
M. Wt: 162 g/mol
InChI Key: ZYBXVSBFAUEHTH-UHFFFAOYSA-N
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Description

2-Allylphenylboronic acid is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. It is a boronic acid derivative that contains an allyl group and a phenyl group, making it a versatile compound that can be used in various chemical reactions.

Scientific Research Applications

Fungicidal Properties

2-Allylphenol, a structural analog of 2-Allylphenylboronic acid, has been found effective as a fungicide. Studies have shown its inhibitory effects on fungal diseases in crops like tomatoes, strawberries, and apples. It's particularly effective against Botrytis cinerea, a fungus causing grey mould on fruits, and Magnaporthe oryzae, responsible for rice blast disease. The fungicidal mechanism involves inducing cyanide-resistant respiration in fungi and depleting their ATP content, thus inhibiting their growth and energy generation system (Gong et al., 2009).

Development of Sensitive Detection Methods

To ensure safe levels of 2-Allylphenol in food, a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) was developed. This method is effective in detecting residues of 2-Allylphenol in strawberries, providing a sensitive and specific way to monitor and control its levels in agricultural products, ensuring food safety (Xia et al., 2010).

Metabolism and Biodegradation

The metabolism of 2-Allylphenol in fungi like Rhizoctonia cerealis was investigated to understand its environmental degradation post-application. This study found that 2-Allylphenol undergoes biotransformation in the fungus, leading to various metabolites. Understanding this pathway is vital for assessing the environmental impact of this fungicide and its degradation products (Qu et al., 2014).

Catalytic Applications in Organic Chemistry

Boronic acids, including 2-Allylphenylboronic acid, are used in various organic reactions. For example, they can catalyze the Friedel-Crafts reactions, an essential process in organic synthesis. This reaction is environmentally friendly, producing water as the only byproduct, and uses commercially available, stable catalysts (McCubbin et al., 2010).

Antifungal Activity of Derivatives

Derivatives of 2-Allylphenol, which structurally relate to 2-Allylphenylboronic acid, have shown potent antifungal activities against various plant pathogens. This research helps in developing new fungicides with effective control over fungal diseases in agriculture (Qu et al., 2017).

Biomedical Applications

Phenylboronic acids and their derivatives have promising applications in drug delivery systems and biosensors. Their ability to form reversible complexes with polyols, like sugars, makes them suitable for therapeutic and diagnostic applications in medicine (Lan & Guo, 2019).

properties

IUPAC Name

(2-prop-2-enylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7,11-12H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBXVSBFAUEHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CC=C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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